N-Methyldiethanolamine-13C,d3 Hydrochloride N-Methyldiethanolamine-13C,d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549156
InChI: InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3;
SMILES:
Molecular Formula: C5H14ClNO2
Molecular Weight: 159.63 g/mol

N-Methyldiethanolamine-13C,d3 Hydrochloride

CAS No.:

Cat. No.: VC18549156

Molecular Formula: C5H14ClNO2

Molecular Weight: 159.63 g/mol

* For research use only. Not for human or veterinary use.

N-Methyldiethanolamine-13C,d3 Hydrochloride -

Specification

Molecular Formula C5H14ClNO2
Molecular Weight 159.63 g/mol
IUPAC Name 2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride
Standard InChI InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3;
Standard InChI Key CMPOVQUVPYXEBN-SPZGMPHYSA-N
Isomeric SMILES [2H][13C]([2H])([2H])N(CCO)CCO.Cl
Canonical SMILES CN(CCO)CCO.Cl

Introduction

PropertyValue
CAS Number1781841-60-8
IUPAC Name2-[2-hydroxyethyl(trideuterio(1¹³C)methyl)amino]ethanol hydrochloride
Molecular FormulaC₅H₁₄ClNO₂
SMILES Notation[2H]13C([2H])N(CCO)CCO.Cl
Storage ConditionsRefrigeration (0–8°C)

The isotopic enrichment (carbon-13 and deuterium) ensures minimal interference with natural abundance isotopes, making it ideal for kinetic and metabolic studies .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves isotopic exchange reactions on N-Methyldiethanolamine, followed by hydrochlorination. Key steps include:

  • Isotopic Labeling: Reacting N-Methyldiethanolamine with ¹³C-enriched methyl iodide and deuterium oxide under controlled pH and temperature to replace specific atoms.

  • Salt Formation: Treating the labeled amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Industrial Manufacturing

Industrial production scales these reactions using continuous-flow reactors and specialized purification systems (e.g., chromatography) to achieve >98% isotopic purity. Facilities adhere to strict containment protocols to prevent isotopic dilution, ensuring batch consistency for research applications.

Applications in Scientific Research

Metabolic Pathway Analysis

The compound’s isotopic labels enable real-time tracking in biological systems. For example, studies using ¹³C-NMR have elucidated its role in phospholipid metabolism, where it serves as a precursor for labeled phosphatidylcholines. Deuterium labeling further allows quantification via gas chromatography-MS, providing dual-modal detection capabilities.

Chemical Synthesis

N-Methyldiethanolamine-13C,d3 Hydrochloride is a precursor in synthesizing isotopically labeled surfactants and polymers. For instance, it has been used to prepare deuterated polyurethane foams, where the labels aid in studying molecular dynamics and phase separation .

Pharmaceutical Development

In drug discovery, the compound facilitates the synthesis of stable isotope-labeled internal standards for pharmacokinetic assays. Its use in quantifying antipsychotic drugs like clozapine has improved assay precision by compensating for matrix effects in biological samples.

Mechanistic Insights and Reactivity

Reaction Pathways

The compound participates in reactions typical of secondary amines, including:

  • Alkylation: Forms quaternary ammonium salts with alkyl halides.

  • Oxidation: Yields N-oxide derivatives using hydrogen peroxide.

  • Complexation: Binds metal ions (e.g., Cu²⁺) in catalytic systems, studied via isotopic tracer methods.

Spectroscopic Signatures

The ¹³C NMR chemical shift of the labeled methyl group appears at 22.5 ppm, distinct from the natural abundance signal at 16.8 ppm. Similarly, deuterium incorporation reduces proton signal intensity in ¹H NMR, simplifying spectral interpretation .

Comparative Analysis with Analogues

Diethanolamine and Triethanolamine

  • Diethanolamine: Lacks the methyl group, reducing steric hindrance but increasing hydrophilicity.

  • Triethanolamine: Additional hydroxyl group enhances metal-chelation capacity but complicates isotopic labeling .

Research Findings and Innovations

Recent studies highlight the compound’s role in advanced material science. For example, it has been incorporated into deuterated hydrogels to study water diffusion kinetics using neutron scattering . In oncology research, its ¹³C-labeled form enabled tracking of choline metabolism in glioblastoma cells, revealing metabolic vulnerabilities exploitable for therapy.

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